2-(3-methyl-5-isoxazolyl)benzoic acid

Description

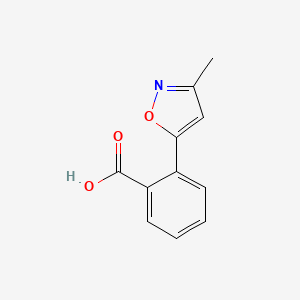

2-(3-Methyl-5-isoxazolyl)benzoic acid is a benzoic acid derivative substituted at the 2-position with a 3-methylisoxazole ring. Isoxazole, a five-membered heterocycle containing oxygen and nitrogen atoms, confers unique electronic and steric properties.

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXATDDQCQGUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Bioactive Properties

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|

| 2-(3-Methyl-5-isoxazolyl)benzoic acid | ~203.19 | Benzoic acid, isoxazole | Potential enzyme inhibition |

| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | 204.18 | Oxadiazole | Electron-deficient heterocycle |

| 3-Methylisoxazole-5-carboxylic acid | 141.13 | Carboxylic acid, isoxazole | Simpler structure, lower bioactivity |

| 2-(4-Methylbenzoyl)benzoic acid | 254.28 | Benzoyl, benzoic acid | Strong receptor binding (low ΔG) |

| 2-(Sulfooxy)benzoic acid | 218.16 | Sulfate ester | COX inhibition (aspirin analog) |

Table 2: Computational Docking Insights (Hypothetical)

| Compound | Predicted ΔGbinding (kcal/mol) | Key Interactions |

|---|---|---|

| This compound | -8.2 | Hydrogen bonds (isoxazole O/N), π-stacking |

| 2-(4-Methylbenzoyl)benzoic acid | -9.1 | Hydrophobic interactions, ketone H-bond |

| 3-Methylisoxazole-5-carboxylic acid | -6.5 | Limited π-stacking, weak H-bonds |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-methyl-5-isoxazolyl)benzoic acid in laboratory settings?

- Methodological Answer : The synthesis of benzoic acid derivatives often involves cyclization or coupling reactions. For example, cyclization of precursors like substituted aminophenols with carbonyl-containing reagents under acid catalysis can form the isoxazole ring . Diazotization and coupling strategies, as demonstrated in the synthesis of azo-benzoic acids, may also apply. Here, diazonium salts of heterocyclic amines (e.g., 4,6-disubstituted benzothiazol-2-amine) are coupled with hydroxyl-substituted benzoic acids in alkaline conditions to form stable derivatives . Reaction conditions (0–5°C for diazotization, pH control for coupling) are critical for yield optimization.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Multi-technique validation is essential.

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment .

- Structural Confirmation :

- FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations) .

- ¹H-NMR resolves aromatic protons and methyl/isoxazole substituents. For example, methyl groups on isoxazole typically appear as singlets at δ 2.1–2.5 ppm .

- Elemental Analysis validates empirical formula accuracy .

- Quantitative Analysis : LC-MS platforms enable trace-level quantification and metabolite identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization reactions?

- Methodological Answer :

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) enhance cyclization efficiency by stabilizing intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, while controlled water content prevents hydrolysis .

- Temperature Gradients : Gradual heating (e.g., 60°C → 120°C) minimizes side reactions like decarboxylation .

- In-Situ Monitoring : Techniques like thin-layer chromatography (TLC) or inline IR spectroscopy track reaction progress and intermediate formation .

Q. What strategies are employed to resolve discrepancies in spectroscopic data when characterizing novel benzoic acid derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in ¹H-NMR spectra .

- 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for crowded aromatic regions .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features, such as regiochemistry of substituents .

Q. How can the acidity constants (pKa) of this compound be experimentally determined, and what factors influence these values?

- Methodological Answer :

- Potentiometric Titration : Measure pH changes during titration with standardized NaOH. The carboxylic acid group typically exhibits pKa ~2.5–3.5, while phenolic hydroxyls (if present) range from 8–10 .

- UV-Vis Spectroscopy : Monitor absorbance shifts at varying pH levels to identify protonation/deprotonation events .

- Structural Influences : Electron-withdrawing groups (e.g., isoxazole) lower pKa by stabilizing deprotonated forms, while steric hindrance near the carboxylic acid may increase pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.